2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone class. This compound is characterized by the presence of a chlorobenzyl group and a methoxyphenyl group attached to a pyridazinone core. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one.
Reduction: Formation of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.
Substitution: Formation of 2-(2-substituted benzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
2-(2-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains an additional methoxy group, potentially altering its chemical properties and reactivity.
2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: The position of the methoxy group is different, which can influence its interaction with molecular targets.
Uniqueness
2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of the chlorobenzyl and methoxyphenyl groups attached to the pyridazinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-9-5-3-7-14(17)16-10-11-18(22)21(20-16)12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTCOEPJJOBJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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